N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
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Overview
Description
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 2,6-difluorobenzoyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of the synthesis . These methods are advantageous due to their ability to reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and tuberculosis due to its ability to inhibit specific biological pathways
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-chlorobenzo[d]thiazole
- 2-arylbenzothiazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, particularly the presence of fluorine atoms. This substitution can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-14-9-8-10-4-1-2-5-11(10)16(14)24-18/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVFOGICZXLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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